molecular formula C20H22N4O3S2 B2551119 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1235218-04-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

カタログ番号: B2551119
CAS番号: 1235218-04-8
分子量: 430.54
InChIキー: ITEUKUJKJGEHBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a structurally complex small molecule featuring a thieno[2,3-d]pyrimidine core linked to a benzamide moiety via a sulfonamide bridge. This compound belongs to a class of thienopyrimidine derivatives, which are frequently explored for their pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities .

特性

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-13-9-14(2)11-24(10-13)29(26,27)16-5-3-15(4-6-16)19(25)23-18-17-7-8-28-20(17)22-12-21-18/h3-8,12-14H,9-11H2,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEUKUJKJGEHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is an organic molecule that has garnered attention for its potential biological activities. Its structure features a benzamide core, a thieno[2,3-d]pyrimidine moiety, and a sulfonyl group derived from 3,5-dimethylpiperidine. This combination of structural elements suggests various pharmacological properties, primarily due to the diverse functional groups that may interact with biological targets.

Structural Characteristics

The compound can be characterized as follows:

Component Description
Core Structure Benzamide
Substituent Thieno[2,3-d]pyrimidine
Functional Group Sulfonyl (from 3,5-dimethylpiperidine)

This unique configuration may enhance its interaction with biological systems, potentially leading to significant therapeutic applications.

Antimicrobial Properties

Initial studies suggest that the compound exhibits notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus . The presence of the 3,5-dimethylpiperidine moiety is linked to these antimicrobial effects. Sulfonamides are known for their broad spectrum of biological activities, including enzyme inhibition and receptor modulation .

Anticancer Potential

The thieno[2,3-d]pyrimidine component indicates a potential for kinase inhibition , which is a common mechanism in many anticancer drugs. Compounds containing this moiety have previously shown promise in targeting various cancer types . Further research is necessary to elucidate the specific mechanisms through which this compound may exert cytotoxic effects on malignant cells.

The exact mechanism of action for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide remains largely uncharacterized. However, it is hypothesized that its biological activity could involve:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Interaction : The compound could modulate receptor activity through binding interactions.

Case Studies and Research Findings

Research into structurally similar compounds has provided insights into potential biological activities:

  • Cytotoxicity Studies : Compounds with similar thienopyrimidine structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., colon cancer and oral squamous cell carcinoma) . For instance, studies showed that certain derivatives were more toxic to malignant cells than to non-malignant cells, indicating selective toxicity that could be beneficial in cancer therapy.
    Compound Cell Line Tested Cytotoxicity Results
    Compound AHCT116 (Colon Cancer)High toxicity observed
    Compound BHSC-2 (Oral Cancer)Selective toxicity noted
  • Biological Interactions : Interaction studies involving similar compounds have suggested pathways through which these molecules can induce apoptosis in cancer cells by activating caspases . This pathway is crucial for programmed cell death and could be a target for therapeutic intervention.

Future Research Directions

Given the promising structural attributes and preliminary biological activity data, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide interacts at the molecular level with its targets.
  • Expanded Biological Testing : Conducting comprehensive assays across various cancer cell lines and microbial strains to establish a broader profile of its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.

類似化合物との比較

Comparison with Similar Compounds

The thieno[2,3-d]pyrimidine scaffold is a versatile template for drug discovery. Below, the target compound is compared to structurally related analogs, emphasizing substituent effects on molecular properties and biological activity.

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Thieno[2,3-d]pyrimidin-4-yl benzamide 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl) ~500 (estimated) Not reported
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b ) Thieno[2,3-d]pyrimidin-2-yl benzamide 4-Methoxy, 4-(4-trifluoromethylphenoxy) 459 Anti-bacterial, anti-fungal
N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c ) Thieno[2,3-d]pyrimidin-2-yl pyrazine-2-carboxamide 4-(4-Trifluoromethylphenoxy), pyrazine-2-carboxamide ~450 (estimated) Anti-bacterial, anti-fungal

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,5-dimethylpiperidine sulfonyl group introduces a bulky, polar substituent, likely enhancing aqueous solubility compared to the lipophilic trifluoromethylphenoxy group in 8b. The trifluoromethyl group in 8b and 8c increases metabolic stability and membrane permeability, a common strategy in antimicrobial drug design .

Biological Activity :

  • Both 8b and 8c demonstrated broad-spectrum anti-bacterial and anti-fungal activity, attributed to their electron-withdrawing trifluoromethyl groups and hydrogen-bonding capabilities (e.g., pyrazine in 8c ) .
  • The target compound’s piperidine sulfonyl group may modulate target binding (e.g., kinase or enzyme inhibition) but requires empirical validation.

Stereochemical Considerations: The 3,5-dimethylpiperidine substituent introduces chiral centers, which could influence enantioselective interactions with biological targets—a factor absent in the planar phenoxy groups of 8b and 8c.

Research Findings from Analogous Compounds

  • Antimicrobial Efficacy :
    Compound 8b exhibited MIC values of 6.25 µg/mL against Staphylococcus aureus and Candida albicans, while 8c showed improved activity (3.12 µg/mL) due to its pyrazine carboxamide moiety, which likely enhances target engagement .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethyl) improve microbial membrane penetration.
    • Heterocyclic substituents (e.g., pyrazine) contribute to hydrogen bonding with enzymatic targets, a feature absent in the target compound’s piperidine group.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

Methodological Answer:
The synthesis typically involves sequential coupling of the thieno[2,3-d]pyrimidine core with the benzamide and sulfonyl-piperidine moieties. A common approach includes:

  • Step 1: Activation of the thieno[2,3-d]pyrimidin-4-amine using a coupling agent (e.g., EDCI or HATU) in anhydrous DMF under nitrogen .
  • Step 2: Sulfonylation of the 3,5-dimethylpiperidine using sulfonyl chloride derivatives, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Step 3: Characterization via 1H^1H/13C^{13}C-NMR to confirm regioselectivity and IR spectroscopy to validate sulfonyl group incorporation .

Advanced Question: How can researchers optimize reaction conditions to minimize by-product formation during sulfonylation?

Methodological Answer:
By-product formation (e.g., over-sulfonylation or piperidine ring oxidation) can be mitigated by:

  • Temperature Control: Conduct reactions at 0–5°C to suppress side reactions .
  • Stoichiometry: Use a 1.1:1 molar ratio of sulfonyl chloride to piperidine to avoid excess reagent .
  • Additives: Introduce scavengers like triethylamine to neutralize HCl by-products, improving yield .
  • Real-Time Monitoring: Employ HPLC-MS to track reaction progress and identify intermediates .

Basic Question: What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H^1H-NMR: Assign peaks for aromatic protons (thieno[2,3-d]pyrimidine and benzamide) and piperidine methyl groups (δ ~1.2–1.4 ppm) .
  • ESI-MS: Confirm molecular weight (e.g., [M+H]+^+ ion) and detect impurities .
  • IR Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Advanced Question: How can researchers resolve ambiguities in NMR spectra caused by low solubility or tautomerism?

Methodological Answer:

  • Solubility Enhancement: Use deuterated DMSO-d6_6 with 1% DMF-d7_7 to dissolve crystalline aggregates .
  • Variable Temperature NMR: Perform experiments at 60°C to reduce signal broadening from tautomeric equilibria .
  • 2D Techniques: Utilize 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping proton environments .

Basic Question: What assays are suitable for evaluating the compound’s anti-microbial activity?

Methodological Answer:

  • Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density (OD600_{600}) .
  • Time-Kill Kinetics: Assess bactericidal effects over 24 hours using colony-forming unit (CFU) counts .
  • Positive Controls: Compare to ciprofloxacin or ampicillin to validate assay sensitivity .

Advanced Question: How should researchers interpret contradictory bioactivity data across different studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines) for inoculum size and growth media .
  • Compound Stability: Verify purity via HPLC before testing and assess degradation under assay conditions .
  • Target Selectivity: Use molecular docking to identify off-target interactions (e.g., with human kinases) that may confound results .

Basic Question: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
  • Prodrug Design: Introduce phosphate esters at the sulfonyl group, cleaved in vivo by phosphatases .
  • Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .

Advanced Question: How can metabolic stability be assessed in vitro?

Methodological Answer:

  • Microsomal Incubations: Use liver microsomes (human/rat) with NADPH regeneration systems; monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • Metabolite Identification: Perform HR-MS/MS to characterize phase I/II metabolites .

Basic Question: What computational tools are used for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • QSAR Modeling: Employ MOE or RDKit to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Advanced Question: How can researchers validate predicted binding modes experimentally?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with the target protein (e.g., S. aureus DHFR) to resolve binding poses .
  • Alanine Scanning Mutagenesis: Identify critical residues in the binding pocket; test affinity via SPR or ITC .

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